Cas no 24567-08-6 (1H-Pyrazole,3,4-diphenyl-)
1H-Pyrazole,3,4-diphenyl- structure
Product Name:1H-Pyrazole,3,4-diphenyl-
CAS No:24567-08-6
MF:C15H12N2
MW:220.269183158875
CID:267750
PubChem ID:301743
Update Time:2025-04-19
1H-Pyrazole,3,4-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole,3,4-diphenyl-
- 4,5-diphenyl-1H-pyrazole
- 1H-Pyrazole,4-diphenyl-
- 3,4-Diphenyl-1(2)H-pyrazol
- 3,4-diphenyl-1(2)H-pyrazole
- 3,4-diphenyl-1H-pyrazole
- 3,4-Diphenylpyrazol
- 3,4-Diphenyl-pyrazol
- 3,4-diphenylpyrazole
- AC1L6Z2C
- NSC179823
- Pyrazole, 3,4-diphenyl-
- Pyrazole,4-diphenyl-
- SureCN218119
- SureCN5248907
- 24567-08-6
- 1H-Pyrazole, 3,4-diphenyl-
- Pyrazole, 3,4(or 4,5)-diphenyl-
- NSC-179823
- NSC 179823
- DTXSID50306802
- SCHEMBL218119
- 4,5-diphenyl-lH-pyrazole
- 3,4-diphenyl-lH-pyrazole
-
- Inchi: 1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-17-15(14)13-9-5-2-6-10-13/h1-11H,(H,16,17)
- InChI Key: MQWYZELNDPRANJ-UHFFFAOYSA-N
- SMILES: N1C(C2C=CC=CC=2)=C(C=N1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 220.10016
- Monoisotopic Mass: 220.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- Density: 1.149
- Boiling Point: 396.9°Cat760mmHg
- Flash Point: 180.8°C
- Refractive Index: 1.627
- PSA: 28.68
1H-Pyrazole,3,4-diphenyl- Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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